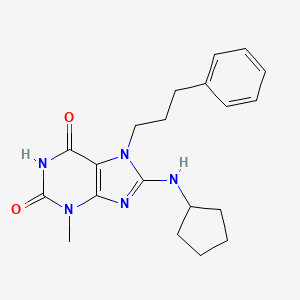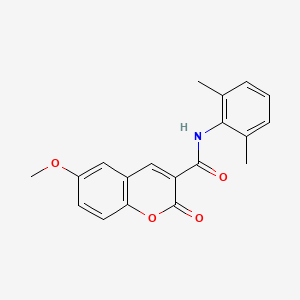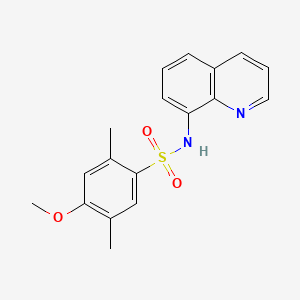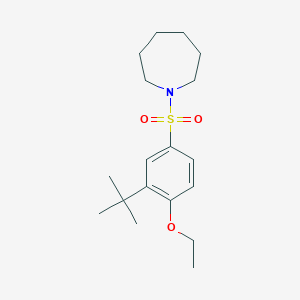![molecular formula C20H29NO2S B6417117 N-[2-(cyclohex-1-en-1-yl)ethyl]-4-cyclohexylbenzene-1-sulfonamide CAS No. 898644-75-2](/img/structure/B6417117.png)
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-cyclohexylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-cyclohexylbenzene-1-sulfonamide, also known as NCE-CHB-S, is a synthetic organic compound that has been used in scientific research and laboratory experiments. It is a derivative of benzene and belongs to the sulfonamide family of compounds. NCE-CHB-S has a wide range of applications in scientific research, including the study of biochemical and physiological effects, as well as its use in laboratory experiments.
作用機序
Target of Action
The primary targets of N-(2-(cyclohex-1-en-1-yl)ethyl)-4-cyclohexylbenzenesulfonamide are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these targets and investigating the compound’s impact on related biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(2-(cyclohex-1-en-1-yl)ethyl)-4-cyclohexylbenzenesulfonamide are currently unknown . Understanding these properties is crucial for assessing the compound’s bioavailability and potential as a therapeutic agent.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Without more information on n-(2-(cyclohex-1-en-1-yl)ethyl)-4-cyclohexylbenzenesulfonamide’s mechanism of action, it’s difficult to discuss how environmental factors might influence its activity .
実験室実験の利点と制限
The use of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-cyclohexylbenzene-1-sulfonamide in laboratory experiments has several advantages. The compound is relatively inexpensive and easy to synthesize, and it has a wide range of applications in scientific research. However, there are also some limitations to its use in laboratory experiments. For example, the effects of the compound may vary depending on the concentration and duration of exposure, and the compound may be toxic in high concentrations.
将来の方向性
There are several possible future directions for the use of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-cyclohexylbenzene-1-sulfonamide in scientific research. One possible direction is to use the compound to study the effects of drugs on the central nervous system. Additionally, the compound could be used to develop new drugs for the treatment of various diseases, such as epilepsy and depression. Another possible direction is to use the compound to study the effects of environmental toxins on the central nervous system. Finally, the compound could be used to study the effects of aging on the central nervous system.
合成法
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-cyclohexylbenzene-1-sulfonamide can be synthesized by a two-step process. The first step involves the reaction of cyclohexylbenzene and ethylchloroformate, which yields a cyclohexylbenzene-1-sulfonamide intermediate. The second step involves the reaction of this intermediate with cyclohexen-1-ol, which yields this compound. This synthesis method is cost-effective and efficient, and it has been widely used in the production of this compound for research purposes.
科学的研究の応用
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-cyclohexylbenzene-1-sulfonamide has been used in scientific research to study the biochemical and physiological effects of the compound. It has also been used in laboratory experiments to study the mechanism of action of this compound. The compound has been used to study the effects of drugs on the central nervous system and to develop new drugs for the treatment of various diseases.
特性
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-cyclohexylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO2S/c22-24(23,21-16-15-17-7-3-1-4-8-17)20-13-11-19(12-14-20)18-9-5-2-6-10-18/h7,11-14,18,21H,1-6,8-10,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTLPEJAJFQKNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NCCC3=CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoic acid](/img/structure/B6417037.png)

![3-methyl-7-[(3-methylphenyl)methyl]-8-[(2-oxopropyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6417053.png)
![N-benzyl-2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6417080.png)
![2-phenyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one](/img/structure/B6417086.png)



![N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-methylbenzamide](/img/structure/B6417109.png)
![N,1-dimethyl-N-[2-(pyridin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6417115.png)

![1-[4-methoxy-2-methyl-5-(propan-2-yl)benzenesulfonyl]-5,6-dimethyl-1H-1,3-benzodiazole](/img/structure/B6417126.png)
![3-(2-fluorophenyl)-2-[(2-methoxyethyl)amino]-4H-furo[3,2-c]chromen-4-one](/img/structure/B6417131.png)
![methyl 4-{8-fluoro-2-[(2-methoxyethyl)amino]-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate](/img/structure/B6417138.png)
